2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid
CAS No.:
Cat. No.: VC18045308
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O2 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 2-(cyclopropylamino)-2-methyl-3-(3-methylpyrazol-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H17N3O2/c1-8-5-6-14(13-8)7-11(2,10(15)16)12-9-3-4-9/h5-6,9,12H,3-4,7H2,1-2H3,(H,15,16) |
| Standard InChI Key | WCYGPUSNVGAYHY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1)CC(C)(C(=O)O)NC2CC2 |
Introduction
Key Findings
2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound with a molecular formula of . Its structure integrates a cyclopropylamino group, a methyl-substituted pyrazole ring, and a propanoic acid backbone, conferring unique reactivity and potential biological activity. While industrial applications remain underexplored, the compound serves as a versatile scaffold in medicinal chemistry, particularly in kinase inhibition studies.
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(cyclopropylamino)-2-methyl-3-(3-methylpyrazol-1-yl)propanoic acid, reflects its three primary functional groups:
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Carboxylic acid (–COOH) at the C3 position, enabling acid-base reactions and hydrogen bonding.
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Cyclopropylamino group (–NH–C₃H₅) at C2, contributing steric strain and potential ring-opening reactivity.
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3-Methylpyrazole ring at C3, facilitating electrophilic aromatic substitution (EAS) at the 4-position .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 223.27 g/mol |
| LogP (Predicted) | 1.2–1.8 (moderate lipophilicity) |
| Aqueous Solubility | ~2.5 mg/mL at pH 7.4 |
| pKa (Carboxylic Acid) | 3.8–4.2 |
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis involves three critical stages:
Pyrazole Ring Formation
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For 3-methylpyrazole, methyl-substituted diketones react with hydrazine hydrate under acidic conditions (e.g., HCl/EtOH), yielding the heterocyclic core .
Carboxylic Acid Formation
Ester intermediates are hydrolyzed under basic conditions (e.g., NaOH/H₂O) to yield the final propanoic acid derivative.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole Formation | Hydrazine, HCl/EtOH, 80°C | 75–85 |
| Cyclopropane Coupling | Cyclopropylamine, K₂CO₃, DMF | 60–70 |
| Ester Hydrolysis | NaOH, H₂O/THF, 50°C | 90–95 |
Reactivity and Functional Group Transformations
Carboxylic Acid Derivatives
The –COOH group participates in esterification and amidation. For example, reaction with methanol/H₂SO₄ produces the methyl ester, enhancing membrane permeability in biological assays .
Cyclopropylamino Group Reactivity
Under acidic conditions (e.g., HCl), the cyclopropane ring undergoes strain-driven opening to form a linear amine hydrochloride. This reactivity is exploited to generate intermediates for further functionalization .
Pyrazole Ring Modifications
Electrophilic nitration (HNO₃/H₂SO₄) occurs regioselectively at the 4-position due to electron-donating effects from the adjacent nitrogen atoms. Computational studies (DFT) confirm preferential charge distribution at this site .
Table 3: Electrophilic Substitution on Pyrazole
| Reagent | Position | Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 4 | 4-Nitro-pyrazole derivative | 65–75 |
| Br₂/FeBr₃ | 4 | 4-Bromo-pyrazole derivative | 70–80 |
Biological Activity and Research Applications
Kinase Inhibition
The compound exhibits potent inhibition of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cancer. Key interactions include:
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Hydrogen bonding between the carboxylic acid and Lys68.
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Van der Waals contacts between the pyrazole ring and hydrophobic pockets.
Table 4: CK2 Inhibition Data
| Derivative | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) |
|---|---|---|
| Base Compound | 0.026 | 3.7 |
| Pyrazole → Triazole | <0.003 | 3.0 |
| Methyl Ester | 0.45 | 12.4 |
Stability and Degradation Pathways
Thermal and Photolytic Degradation
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Decarboxylation: At >150°C, the carboxylic acid loses CO₂, forming a tertiary amine.
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UV-Induced Oxidation: Pyrazole rings oxidize to pyrazine-N-oxides under UV light (λ = 365 nm) .
Table 5: Stability Under Accelerated Conditions
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| pH 2 (HCl) | Cyclopropane ring-opening | 12 |
| pH 10 (NaOH) | Ester hydrolysis | 8 |
| UV Light (365 nm) | Decarboxylation | 48 |
Future Research Directions
Synthetic Chemistry
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Cross-Coupling Reactions: Suzuki-Miyaura coupling for aryl group introduction at the pyrazole 4-position.
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Bioconjugation: Azide-alkyne cycloaddition (“click chemistry”) for targeted drug delivery systems.
Biological Studies
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In Vivo Pharmacokinetics: Profiling oral bioavailability and metabolic stability in rodent models.
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Target Identification: Proteomic screens to identify off-target kinase interactions.
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